Hex-3-ene-2,5-diol

Description

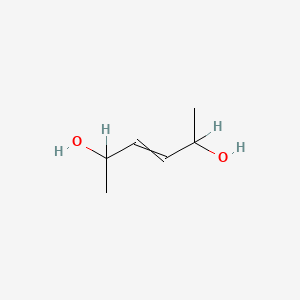

Hex-3-ene-2,5-diol (IUPAC name: (3E)-3-hexene-2,5-diol) is a linear aliphatic diol containing a conjugated double bond and two hydroxyl groups at positions 2 and 4. Key properties include:

- Molecular formula: C₆H₁₂O₂

- Molecular weight: 116.16 g/mol

- Stereochemistry: Trans (E) configuration at the C3 double bond .

- CAS Registry Number: 7319-23-5

- Structural features: A six-carbon chain with hydroxyl groups at positions 2 and 5 and a double bond between C3 and C2. The compound exists in equilibrium with its tautomer, 3-hexyne-2,5-diol, under certain conditions .

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

hex-3-ene-2,5-diol |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3 |

InChI Key |

AQSWYJHDAKIVIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- This compound vs. 3-Hexyne-2,5-diol : The alkyne analog lacks a double bond but introduces a triple bond, increasing electron deficiency and reactivity (e.g., susceptibility to hydrogenation or cycloadditions) .

- Aromatic vs. This structural difference correlates with its pharmacological activity, such as binding to EGFR (-9.1 kcal/mol affinity) and SRC (-10.1 kcal/mol) .

- Sulfur-Containing Diols : 1,4-Dithiane-2,5-diol’s sulfur atoms increase polarity and chelation capacity compared to this compound, making it suitable for metal coordination chemistry .

- Branched vs. Linear Diols : 2-Ethyl-1,3-hexanediol’s branching reduces symmetry and crystallinity, lowering melting points relative to linear diols like this compound .

Key Findings:

- Pharmacological Potential: The phenanthrene-derived diol exhibits stronger binding to cancer-related targets (e.g., EGFR, SRC) than this compound, which lacks aromaticity for such interactions .

- Industrial Utility : this compound’s linear structure and hydroxyl groups make it a candidate for biodegradable polymers, whereas 2-Ethyl-1,3-hexanediol’s branching enhances compatibility with hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.